
2-Ethylcyclohex-1-en-1-yl diethylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylcyclohex-1-en-1-yl diethylborinate is a chemical compound that belongs to the class of organoboron compounds. These compounds are characterized by the presence of boron atoms bonded to carbon atoms. Organoboron compounds are widely used in organic synthesis due to their unique reactivity and ability to form stable complexes with various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclohex-1-en-1-yl diethylborinate typically involves the reaction of 2-ethylcyclohex-1-ene with diethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boron compound. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylcyclohex-1-en-1-yl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form boranes.
Substitution: The diethylborinate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted boron compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethylcyclohex-1-en-1-yl diethylborinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the study of boron-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 2-Ethylcyclohex-1-en-1-yl diethylborinate involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating various chemical transformations. The compound can also participate in catalytic cycles, enhancing the efficiency of certain reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-6-methylcyclohex-1-en-1-yl diethylborinate
- 1-Ethynylcyclohexyl diethylborinate
- Diethylmethoxyborane
Uniqueness
2-Ethylcyclohex-1-en-1-yl diethylborinate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
89683-94-3 |
|---|---|
Fórmula molecular |
C12H23BO |
Peso molecular |
194.12 g/mol |
Nombre IUPAC |
diethyl-(2-ethylcyclohexen-1-yl)oxyborane |
InChI |
InChI=1S/C12H23BO/c1-4-11-9-7-8-10-12(11)14-13(5-2)6-3/h4-10H2,1-3H3 |
Clave InChI |
RCUXHJTYPVQUAX-UHFFFAOYSA-N |
SMILES canónico |
B(CC)(CC)OC1=C(CCCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



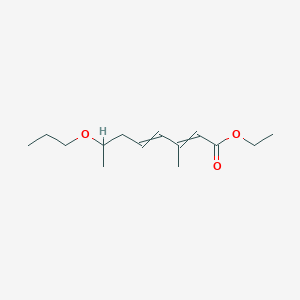
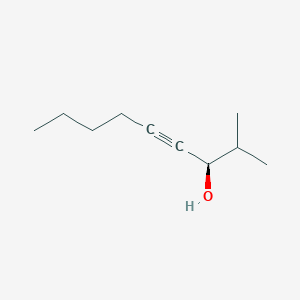


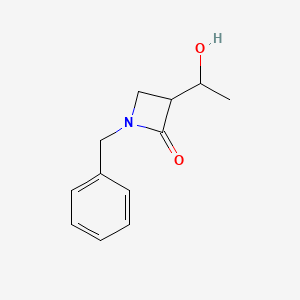
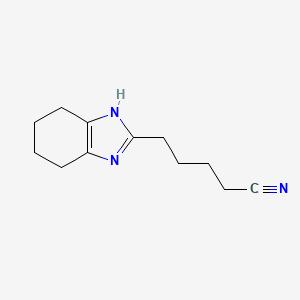
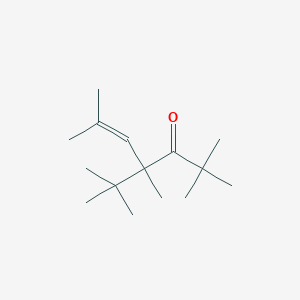
![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
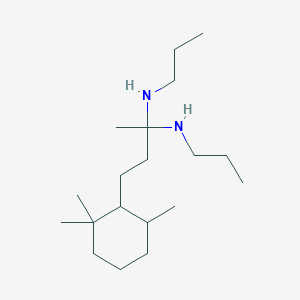

![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)
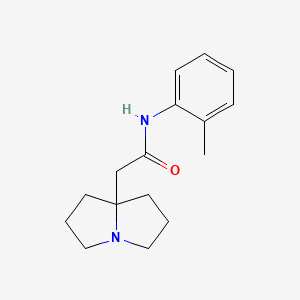
![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)
